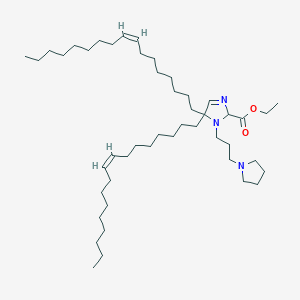

A2-Iso5-2DC18

Description

Structure

2D Structure

Properties

Molecular Formula |

C47H87N3O2 |

|---|---|

Molecular Weight |

726.2 g/mol |

IUPAC Name |

ethyl 5,5-bis[(Z)-heptadec-8-enyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate |

InChI |

InChI=1S/C47H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47(39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)44-48-45(46(51)52-6-3)50(47)43-37-42-49-40-35-36-41-49/h19-22,44-45H,4-18,23-43H2,1-3H3/b21-19-,22-20- |

InChI Key |

WMYPEEPUVOTFJU-WRBBJXAJSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Structure Activity Relationship Elucidation of A2 Iso5 2dc18 and Analogues

Combinatorial Chemistry Approaches for Ionizable Lipid Libraries

Combinatorial chemistry has emerged as a powerful engine for the discovery of novel ionizable lipids. researchgate.netnih.gov This strategy enables the rapid synthesis of large, chemically diverse libraries of lipid-like materials, often called lipidoids, from a set of molecular building blocks. nih.goviucc.ac.il By systematically varying the components—typically an amine-containing head group, linker moieties, and hydrophobic tails—researchers can explore a vast chemical space to identify structures with optimal delivery properties for specific applications. nih.govnih.gov This high-throughput approach accelerates the discovery process, moving beyond the limitations of testing single, rationally designed compounds and increasing the probability of identifying lead candidates with novel functionalities or improved efficacy. nih.goviucc.ac.il

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov This inherent efficiency, characterized by step economy and reduced need for intermediate purification, makes MCRs exceptionally well-suited for generating diverse compound libraries for drug discovery and materials science. nih.govmdpi.com

In the context of ionizable lipid synthesis, isocyanide-based MCRs (IMCRs) like the Ugi and Passerini reactions are particularly valuable. mdpi.comnih.gov For instance, a four-component Ugi reaction (Ugi-4CR) can be employed to systematically synthesize a library of ionizable lipids by combining an amine, a carboxylic acid, an aldehyde, and an isocyanide. nih.gov This approach allows for modular assembly, where each component can be easily varied to explore different head groups, linkers, and tail architectures, rapidly generating a matrix of related but distinct lipid structures for subsequent screening. nih.govmdpi.com The ability to create complex molecules in a single step significantly accelerates the generation of lipid libraries compared to traditional linear synthesis methods. nih.gov

The vast libraries of lipidoids generated through combinatorial synthesis necessitate high-throughput screening (HTS) methodologies to identify the most effective candidates. nih.govfrontiersin.org Traditional in vivo screening is often a bottleneck due to its low-throughput nature. To overcome this, innovative HTS platforms have been developed, such as those utilizing DNA or mRNA barcodes. nih.govbiorxiv.orgnih.gov

In this approach, each unique lipidoid is used to formulate an LNP that encapsulates a distinct nucleic acid barcode. nih.govbiorxiv.org These barcoded LNPs can then be pooled and administered simultaneously to an in vivo model. nih.gov After a set period, target tissues or cells are harvested, and the barcodes are quantified using next-generation sequencing. biorxiv.orgnih.gov This powerful technique allows for the simultaneous evaluation of dozens or even hundreds of different LNPs in a single experiment, providing a direct in vivo readout of delivery efficiency and tissue tropism. nih.govbiorxiv.org Such HTS approaches have been instrumental in identifying novel LNPs with preferential delivery to specific organs or cell types, including challenging extrahepatic targets like tumors. nih.govnih.gov

Rational Design Principles and Structural Modifications

Following the identification of lead compounds from combinatorial library screening, rational design principles are applied to further optimize their structure for enhanced performance. This iterative process involves making systematic chemical modifications to the lipid's core components—the hydrophobic tails, the ionizable head group, and the linker connecting them—and evaluating the impact of these changes on biological activity. rsc.orgbiorxiv.org Understanding these structure-activity relationships provides critical insights for developing next-generation delivery systems with improved potency and desired biodistribution profiles. magtechjournal.combiorxiv.org

The hydrophobic tails of an ionizable lipid are a key determinant of an LNP's delivery efficacy. upenn.eduresearchgate.net Both the length of the alkyl chains and the presence of unsaturation (double bonds) significantly influence the physicochemical properties of the LNP, affecting mRNA encapsulation, particle stability, and, crucially, the ability to fuse with endosomal membranes for payload release. nih.govbiorxiv.orgnih.gov

Studies have shown that even minor changes in alkyl tail length, such as adding or removing a single carbon, can dramatically alter transfection efficiency in vivo. upenn.eduresearchgate.net The optimal tail length is often dependent on the size of the mRNA cargo being delivered; for example, shorter tails may be more effective for larger mRNAs, while longer tails may better suit smaller mRNAs. researchgate.net

The introduction of unsaturation into the alkyl tails generally enhances the fusogenicity of the LNP, which is thought to promote endosomal escape. biorxiv.orgnih.gov The position and number of double bonds are also critical variables. nih.govbiorxiv.org By systematically modifying these features, researchers can fine-tune the delivery system for improved efficacy. nih.gov

Below is a table summarizing research findings on the impact of alkyl tail modifications on LNP-mediated mRNA delivery.

| Lipid Modification | Key Finding | Impact on Delivery | Reference |

| Varying Alkyl Tail Length | C10 tails (in C10-200) showed 10-fold higher liver transfection for luciferase mRNA compared to the C12 standard. | Shorter tails can enhance delivery for specific mRNA sizes. | upenn.eduresearchgate.net |

| Varying Alkyl Tail Length | C9 tails (in C9-200) led to a 3-fold increase in Cas9-mediated gene editing compared to the C12 standard. | Shorter tails may be superior for delivering larger mRNA cargos. | upenn.eduresearchgate.net |

| Introducing Unsaturation | Lipids with unsaturated citronellol-based tails (4A3-Cit) showed superior membrane fusion and an 18-fold increase in protein expression in vivo. | Unsaturation promotes endosomal escape and significantly boosts efficacy. | nih.gov |

| Varying Unsaturation | Optimization of tail unsaturation was found to be a promising strategy to improve mRNA encapsulation and delivery efficacy. | The degree and position of double bonds can be tuned to modulate LNP performance. | nih.gov |

| Branched Alkyl Tails | Branched-tail lipids can enhance the ionization ability of the headgroup in the acidic endosome, improving stability and in vivo efficacy. | Branching can improve the potency of mRNA delivery. | magtechjournal.com |

The ionizable head group and the linker that connects it to the hydrophobic tails are critical structural elements that govern the biological activity of lipidoids. nih.govnih.gov The head group, typically a tertiary or secondary amine, is designed to have a specific pKa. rsc.orgrsc.org This allows the LNP to remain relatively neutral at physiological pH for stability in circulation and to become positively charged in the acidic environment of the endosome, which facilitates interaction with the endosomal membrane and subsequent cargo release. rsc.orgresearchgate.net The structure of the amine head group, whether it is cyclic or acyclic, and the nature of its substituents significantly affect delivery efficiency. rsc.orgrsc.org

The linker region, which connects the head group to the tails, also plays a crucial role. Incorporating biodegradable linkages, such as esters, can improve the safety profile of the lipid by ensuring it can be broken down and cleared from the body after delivery. magtechjournal.comnih.gov Furthermore, the specific chemistry of the linker, such as the use of amide or urea (B33335) bonds, has been shown to modulate the LNP's pKa and influence its in vivo biodistribution, enabling enhanced specificity for tissues like the lungs. nih.gov The interplay between the head group, linker, and tails can drive novel functionalities and cell-type specificity. nih.goviucc.ac.ilbohrium.com

While specific details on the use of an isocyanoacetate moiety for dihydroimidazole (B8729859) formation in the synthesis of A2-Iso5-2DC18 are not prominently available in the reviewed literature, the use of isocyanides (isonitriles) is a cornerstone of MCRs for building heterocyclic scaffolds. mdpi.com MCRs are widely used to generate diverse heterocyclic structures for pharmaceutical applications. nih.govrsc.org For instance, reactions involving isocyanides can be used to synthesize complex molecules in a single step. The formation of imidazole (B134444) or dihydroimidazole rings, which can serve as effective pH-responsive head groups in ionizable lipids, can be achieved through various synthetic routes. magtechjournal.com The imidazole ring, in particular, is known to enhance the stability and transfection activity of mRNA-LNPs. magtechjournal.com The general principle involves combining an amine, an aldehyde or ketone, and a third component, which could be an isocyanide derivative, to construct the heterocyclic ring. This approach aligns with the goals of combinatorial chemistry to rapidly produce novel head group structures for lipidoid libraries.

Comparative Analysis of this compound Synthesis Pathways

The primary synthesis pathway for this compound and its analogues is a high-throughput, one-pot, isocyanide-mediated three-component reaction (3-CR). researchgate.netresearchgate.net This combinatorial strategy is designed for efficiency and diversity, allowing for the simultaneous coupling of three distinct building blocks: an amine, a ketone, and an isocyanide derivative. researchgate.net This method stands in contrast to more traditional, linear synthesis routes, offering a significant advantage in the rapid generation of a vast library of structurally diverse lipidoids.

The power of this synthetic pathway lies in its comparative nature. By systematically varying each of the three components, researchers can create a large matrix of related compounds. For instance, the library from which this compound was identified was constructed from a selection of 12 amines, 6 ketones, and 15 isocyanides, yielding a total of 1,080 unique lipidoids. researchgate.neteurekalert.org The subsequent screening of these compounds for a specific function—in this case, mRNA delivery—allows for a direct comparison of their performance and the elucidation of structure-activity relationships.

The isocyanide-mediated 3-CR pathway proved superior for identifying lead candidates like this compound because it facilitates the exploration of a broad chemical space. innorna.com The results from screening this library highlighted that lipids featuring longer, unsaturated alkyl tails demonstrated enhanced mRNA delivery efficiency. researchgate.netnih.gov Furthermore, the comparison between the top-performing lipids, this compound and A12-Iso5-2DC18, was particularly revealing. The sole structural difference between these two compounds is the nature of their amine head group; this compound possesses a heterocyclic amine, whereas A12-Iso5-2DC18 has a linear amine. rsc.org This seemingly minor variation leads to a significant difference in their biological activity.

The data below illustrates the components used in the combinatorial library synthesis and a direct comparison of the top-performing analogues identified.

Table 1: Representative Components for Combinatorial Lipidoid Synthesis via 3-CR This table outlines the types of chemical building blocks used in the three-component reaction to generate the lipidoid library that included this compound.

| Component Type | Chemical Examples Used in Library | Structural Feature |

|---|---|---|

| Amine | Cyclic and linear primary/secondary amines | Forms the polar head group |

| Ketone | Alkyl and alkylene ketones of varying lengths | Forms the hydrophobic tail(s) |

| Isocyanide | Isocyanoacetates and other isocyanide derivatives | Forms the linker region |

Table 2: Comparative Profile of this compound and A12-Iso5-2DC18 This table highlights the key structural and functional differences between the two top-performing lipidoids identified from the combinatorial screening.

| Feature | This compound (A2) | A12-Iso5-2DC18 (A12) |

|---|---|---|

| Head Group | Heterocyclic Amine rsc.org | Linear Amine rsc.org |

| Linker | Dihydroimidazole rsc.orgnih.gov | Dihydroimidazole researchgate.net |

| Hydrophobic Tail | Unsaturated (2DC18) rsc.orgnih.gov | Unsaturated (2DC18) researchgate.net |

| Immune Pathway | STING-mediated activation researchgate.netinnorna.com | Not reported as STING activator |

| Relative Performance | Identified as a top-performing lipid for mRNA delivery and inducing a strong antigen-specific CTL response. innorna.comrsc.org | Also identified as a top-performing lipid for mRNA delivery. innorna.comkinampark.com |

The analysis reveals that the combinatorial synthesis pathway is not just a method for producing this compound, but an integrated discovery engine. It allows for a built-in comparative analysis that directly links specific structural motifs—such as the cyclic amine head group or unsaturated lipid tails—to functional outcomes. This approach is inherently more efficient for identifying lead candidates for complex biological applications than attempting to design and execute distinct, multi-step synthesis routes for individual compounds. The identification of this compound's potent activity is a direct result of this comparative, library-based synthesis strategy. researchgate.netinnorna.com

Molecular and Cellular Mechanisms of A2 Iso5 2dc18 Mediated Immunomodulation

Direct Activation of the STING Signaling Pathway

A2-Iso5-2DC18 is an ionizable lipid-like material recognized for its potent immunostimulatory properties, which are primarily mediated through the direct activation of the Stimulator of Interferon Genes (STING) signaling pathway. abmole.comnih.govnih.gov This activation is a key feature that distinguishes it as an adjuvant, particularly in the context of mRNA vaccine formulations. nih.govmdpi.com The compound consists of a cyclic amine head group, a dihydroimidazole (B8729859) linker, and an unsaturated lipid tail, a structure that not only facilitates efficient mRNA delivery but also inherently triggers innate immune responses. nih.govaps.org Research indicates that formulations containing this compound induce maturation of antigen-presenting cells (APCs) via the STING pathway, rather than through Toll-like receptors (TLRs), highlighting a specific and targeted mechanism of immune activation. mdpi.comaps.org This STING-mediated activity is crucial for enhancing immune responses, leading to the induction of type I interferons and pro-inflammatory cytokines. nih.gov

Mechanisms of STING Protein Binding and Conformational Changes

The activation of the STING pathway by this compound is understood to involve direct interaction with the STING protein, which is an adaptor protein anchored to the endoplasmic reticulum (ER) membrane. abmole.comnih.gov While the precise biophysical interactions for this compound have not been fully elucidated in the provided research, studies on closely related lipids suggest a strong binding affinity for the STING protein. abmole.com Upon binding of an agonist, the STING dimer undergoes a significant conformational change, shifting from an inactive "open" state to an active "closed" configuration. nih.gov This structural rearrangement is critical for its activation and subsequent translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus, where it forms punctate structures to serve as a scaffold for downstream signaling molecules. nih.govnih.gov This agonist-induced oligomerization and trafficking are hallmark events in the initiation of the STING signalosome, a complex that recruits and activates downstream kinases. nih.gov

Downstream Signaling Cascades and Transcriptional Regulation

Once activated and assembled into a signalosome, STING recruits the kinase TBK1 (TANK-binding kinase 1). nih.gov Within this complex, TBK1 becomes activated and phosphorylates the C-terminal tail of STING, which then serves as a docking site for the transcription factor IRF3 (Interferon Regulatory Factor 3). nih.govnih.gov TBK1 subsequently phosphorylates IRF3. nih.gov This phosphorylation event causes IRF3 to form dimers, which then translocate into the nucleus. nih.gov Inside the nucleus, the activated IRF3 dimers bind to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of target genes. This binding drives the transcription of a host of inflammatory genes, most notably type I interferons (IFN-α/β) and various chemokines, which are critical for orchestrating a robust innate and subsequent adaptive immune response. abmole.comnih.govnih.gov Studies have confirmed the elevation of phosphorylated IRF3 following treatment with formulations containing these advanced lipids, providing direct evidence of this downstream cascade. aps.org

Induction of Innate Immune Responses and Cytokine Expression

The STING-dependent signaling initiated by this compound culminates in the potent induction of innate immune responses, characterized by the robust expression and secretion of specific cytokines and chemokines. abmole.comnih.govnih.gov This response is central to its function as a vaccine adjuvant, shaping the subsequent adaptive immunity against the co-delivered antigen.

Secretion Profiles of Type I Interferons and Chemokines (e.g., CXCL10)

A primary outcome of this compound-mediated STING activation is the significant production of type I interferons (IFNs). abmole.comnih.gov These cytokines are pivotal in establishing an antiviral state and bridging the innate and adaptive immune systems. Alongside type I IFNs, this compound also stimulates the release of key chemokines, with C-X-C motif chemokine 10 (CXCL10) being prominently identified. abmole.comnih.gov CXCL10 is a potent chemoattractant for immune cells, including T cells, NK cells, and monocytes, recruiting them to the site of inflammation or vaccination. Research has shown that lipids with heterocyclic amine head groups, such as this compound, are particularly effective at enhancing IFN-γ secretion compared to lipids with linear tertiary amines. nih.gov

Table 1: Cytokine and Chemokine Induction by this compound This table is interactive. You can sort and filter the data.

| Compound/Formulation | Key Pathway Activated | Primary Cytokines/Chemokines Induced | Reference |

|---|---|---|---|

| This compound | STING | Type I Interferons (IFNs) | abmole.com, nih.gov |

| This compound | STING | C-X-C motif chemokine 10 (CXCL10) | abmole.com, nih.gov |

Enhancement of Antigen-Presenting Cell Maturation and Activation

Table 2: Impact of this compound on Antigen-Presenting Cells (APCs) This table is interactive. You can sort and filter the data.

| Feature | Observation | Cell Types Affected | Reference |

|---|---|---|---|

| Mechanism | Induces APC maturation via the STING pathway | Dendritic Cells, Macrophages | aps.org, mdpi.com |

| In Vivo Transfection | Efficient transfection of APCs in draining lymph nodes | Macrophages (CD11b+), Dendritic Cells (CD11c+) | aps.org, |

| Immune Outcome | Enhanced activation of APCs | Antigen-Presenting Cells | nih.gov, nih.gov |

Intracellular Trafficking and Endosomal Escape Facilitated by this compound

As a key component of lipid nanoparticle delivery systems, this compound plays a crucial role in the intracellular trafficking and subsequent endosomal escape of its mRNA cargo. nih.govmdpi.com LNPs are typically internalized by cells, including APCs, through endocytosis. nih.gov Once inside the cell, the LNP is enclosed within an endosome. For the mRNA to be translated into an antigen by the cell's machinery, it must be released from the endosome into the cytoplasm. This escape is a major rate-limiting step in nucleic acid delivery. mdpi.com

This compound is an ionizable lipid, meaning it has a pKa that allows it to be neutral at physiological pH but become positively charged in the acidic environment of the late endosome (pH 5.5-6.5). This protonation is key to facilitating endosomal escape. The positively charged this compound lipids can then interact electrostatically with negatively charged anionic phospholipids (B1166683) present in the endosomal membrane. nih.gov This interaction disrupts the integrity of the endosomal membrane, potentially through membrane fusion or pore formation, ultimately allowing the encapsulated mRNA to be released into the cytosol. mdpi.comnih.gov This refined endosomal escape mechanism is a critical design feature of adjuvants like this compound, ensuring efficient delivery of the genetic payload to the site of protein synthesis. nih.gov

pH-Responsive Ionization and Membrane Fusion Events

A critical feature of this compound, as an ionizable lipid, is its ability to respond to changes in pH, a property fundamental to its function in delivering encapsulated nucleic acids. nih.govresearchgate.net Ionizable lipids are designed to have a near-neutral charge at physiological pH (around 7.4), which minimizes toxicity and non-specific interactions in the bloodstream. However, upon endocytosis into a target cell, the lipid nanoparticle (LNP) is trafficked into endosomes, where the internal environment becomes progressively more acidic.

In this acidic milieu, the tertiary amine groups within the polar head of this compound become protonated, resulting in a positive charge. nih.govresearchgate.net This pH-dependent ionization is a key trigger for the subsequent steps of delivery. The acquired positive charge on the LNP surface facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane. nih.gov This interaction is believed to disrupt the integrity of the endosomal membrane, a crucial step for the release of the nucleic acid cargo into the cytoplasm.

The process of membrane disruption is further enhanced by the inclusion of helper lipids in the LNP formulation. Research has shown that the fusogenic helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) significantly enhances the delivery efficacy of LNPs formulated with this compound when compared to more rigid lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). innorna.com DOPE has a propensity to form a non-bilayer hexagonal H(II) phase, which can promote the fusion of the LNP with the endosomal membrane, thereby facilitating the escape of the encapsulated mRNA. nih.govinnorna.com

Cytosolic Release and Translational Competence of Encapsulated Nucleic Acids

The successful delivery of mRNA by this compound-containing LNPs culminates in the release of the nucleic acid cargo into the cytosol, where it can be translated by the cellular machinery. researchgate.net The membrane fusion events described above are the primary mechanism for this cytosolic release, allowing the mRNA to bypass degradation in the lysosomal compartment. researchgate.net

The efficacy of this compound as a delivery vehicle is underscored by its superior performance in mediating protein expression from encapsulated mRNA in various cell types. It has been identified as a top-performing lipid for mRNA delivery in both in vitro and in vivo settings. innorna.com Studies have demonstrated that LNPs formulated with this compound can efficiently transfect not only cancer cell lines like HeLa but also primary antigen-presenting cells (APCs), which are critical for initiating an immune response. innorna.com

The table below summarizes the delivery efficiency of this compound in different cell types, highlighting its potency.

| Cell Type | Compound | Relative Luciferase Expression (Normalized) |

| HeLa | This compound | ~1.0 |

| BMDC | This compound | ~1.0 |

| BMDM | This compound | ~1.0 |

| Data derived from studies comparing a library of lipids, where this compound was identified as one of the most potent. innorna.com |

This high level of protein expression confirms that the encapsulated mRNA is not only released into the cytosol but also remains structurally intact and accessible for translation by ribosomes, demonstrating its translational competence. innorna.commedchemexpress.cominvivochem.com In vivo studies further support these findings, showing that subcutaneous administration of this compound LNPs carrying luciferase mRNA leads to significant protein expression in the draining lymph nodes, a key site for immune cell activation. innorna.com

Immunomodulatory Effects Beyond STING Activation

While the activation of the STIMULATOR of INTERFERON GENES (STING) pathway is a prominent mechanism of this compound-mediated immunomodulation, its effects extend beyond this single pathway to orchestrate a broader and more comprehensive anti-tumor immune response. innorna.combroadpharm.comabmole.com

A primary effect is the potent induction of an antigen-specific adaptive immune response. When used to deliver mRNA encoding a model antigen like ovalbumin (mOVA), this compound-based LNPs have been shown to elicit a robust antigen-specific cytotoxic T lymphocyte (CTL) response. medchemexpress.cominvivochem.com This is accompanied by a significant increase in the secretion of interferon-gamma (IFN-γ), a key cytokine in cell-mediated immunity. medchemexpress.cominvivochem.com The magnitude of this T cell response is substantial, with studies reporting a 20- to 30-fold increase in systemic and tumor-infiltrating antigen-specific T cells. medchemexpress.cominvivochem.com

The following table highlights the impact of this compound-mOVA vaccination on T cell responses.

| Immune Response Metric | Outcome |

| Antigen-Specific T Cell Infiltration | 20-30 fold increase in systemic and tumor environments |

| Cytokine Secretion | Robust IFN-γ production |

| Findings from a B16F10 mouse melanoma model. medchemexpress.cominvivochem.com |

This powerful T cell activation is a direct consequence of the efficient transfection of APCs, such as dendritic cells (CD11c+) and macrophages/monocytes (CD11b+), in the draining lymph nodes. innorna.commedchemexpress.cominvivochem.com By delivering the antigen-encoding mRNA directly to these cells, this compound facilitates antigen presentation and the subsequent priming of naive T cells, a cornerstone of adaptive immunity that complements the innate immune stimulation by STING. nih.gov

Lipid Nanoparticle Lnp Formulation Science and Engineering with A2 Iso5 2dc18

Rational Design and Optimization of LNP Compositions

The rational design of LNPs is a multifactorial process where the chemical properties of the ionizable lipid and the molar ratios of the helper components are systematically adjusted to maximize therapeutic efficacy. researchgate.net For LNPs utilizing A2-Iso5-2DC18, formulations are optimized to ensure high encapsulation efficiency of the nucleic acid cargo and to promote potent protein expression or gene silencing. innorna.com The process often involves screening various molar ratios of the ionizable lipid, helper lipids, cholesterol, and a PEGylated lipid. researchgate.net An optimized formulation for this compound has been identified through such screening processes, demonstrating superior performance in preclinical models. innorna.com

Table 1: Example of an Optimized LNP Formulation Containing this compound

| Component | Molar Ratio (%) | Role in Formulation |

|---|---|---|

| This compound | 45 | Ionizable Cationic Lipid |

| DOPE | 10 | Helper Lipid |

| Cholesterol | 42.5 | Structural Lipid |

| C14-PEG2000 | 2.5 | PEGylated Lipid |

This table is illustrative, based on formulations described for top-performing lipids. innorna.comnih.gov

The assembly and functional stability of LNPs depend critically on the interplay between the ionizable lipid and the other lipid components, often referred to as helper and structural lipids. researchgate.netbiorxiv.org

Helper Lipids: Phospholipids (B1166683) like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are frequently used as helper lipids. nih.gov DOPE has a cone-like molecular shape that does not favor the formation of stable bilayers on its own but can promote the formation of non-bilayer hexagonal II (HII) phase structures. researchgate.netnih.gov This characteristic is believed to be crucial for disrupting the endosomal membrane after cellular uptake, a critical step for releasing the nucleic acid payload into the cytosol. nih.govnih.gov In this compound formulations, DOPE is included to enhance the fusogenic properties of the LNP, thereby improving delivery efficacy. innorna.comnih.gov Other phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which has a more cylindrical shape, can provide greater bilayer stability, which is important for the structural integrity of LNPs in circulation. nih.govnih.gov

PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as C14-PEG2000, is included in small amounts. innorna.comnih.gov These PEG-lipids form a hydrophilic steric barrier on the surface of the LNP, which controls particle size during formation and prevents aggregation. nih.gov This surface coating also reduces recognition by the immune system, thereby prolonging the circulation time of the LNPs in the bloodstream. nih.govresearchgate.net

A primary function of an LNP is to protect its nucleic acid cargo from degradation by enzymes in the bloodstream. nih.gov Therefore, achieving high encapsulation efficiency (EE) is a critical quality attribute. EE is typically defined as the percentage of the nucleic acid that is successfully entrapped within the nanoparticles during the formulation process. nih.gov

The process relies on electrostatic interactions between the positively charged ionizable lipid (at an acidic formulation pH) and the negatively charged phosphate (B84403) backbone of the nucleic acid. nih.govnih.gov The structure of the ionizable lipid, including this compound, is engineered to maximize these interactions. innorna.com Helper lipids and cholesterol also play a vital role in the stable encapsulation of the nucleic acid within the LNP core. researchgate.net

The encapsulation efficiency of this compound LNPs is typically measured using fluorescence-based assays, such as the Quant-iT RiboGreen assay. innorna.com This method allows for the quantification of nucleic acid both before and after LNP disruption, enabling a precise calculation of the entrapped percentage. innorna.com Optimized formulations of this compound have been shown to achieve high encapsulation efficiency, which is essential for their potent biological activity. innorna.comresearchgate.net However, studies have also shown that the traditional calculation of EE can be misleading, and a more accurate measure considers the percentage of the total input RNA that is captured in the final product, which can be below 50% even when traditional EE values are over 85%. nih.gov

Biophysical Characterization of this compound-Containing LNPs

The in vivo performance of LNPs is intrinsically linked to their physicochemical properties. nih.gov A suite of biophysical techniques is employed to characterize these attributes, ensuring consistency, stability, and optimal biological function. nih.govmalvernpanalytical.com Key parameters include nanoparticle size, polydispersity, lamellarity, and surface charge. nih.gov

Lamellarity: The internal structure, or lamellarity, of LNPs can influence their stability and the efficiency of payload release. umich.edu While early liposomal systems often had a multilamellar, onion-like structure, modern LNPs for nucleic acid delivery are understood to have an electron-dense core containing the nucleic acid complexed with the ionizable lipid, surrounded by a lipid shell. diva-portal.orgnih.gov Techniques like Cryogenic Transmission Electron Microscopy (Cryo-TEM) and Small-Angle X-ray Scattering (SAXS) are used to visualize and characterize this internal morphology. umich.eduresearchgate.net Studies have suggested that lamellar structures may enhance intracellular mRNA expression compared to more solid, spherical structures. umich.edu

Table 2: Typical Biophysical Properties of an Optimized this compound LNP Formulation

| Parameter | Method | Typical Value | Significance |

|---|---|---|---|

| Particle Size (Z-average) | DLS | 80 - 120 nm | Influences biodistribution and cellular uptake. researchgate.net |

| Polydispersity Index (PDI) | DLS | < 0.2 | Indicates homogeneity of the nanoparticle population. researchgate.net |

| Encapsulation Efficiency | RiboGreen Assay | > 85% | Ensures protection and efficient delivery of cargo. nih.gov |

| Zeta Potential | ELS | Near-neutral at pH 7.4 | Reduces non-specific interactions and clearance. mdpi.com |

This table presents representative data based on typical values for high-performance LNPs reported in the literature. innorna.comnih.govresearchgate.netmdpi.com

The surface properties of LNPs govern their interaction with biological systems. nih.gov The surface charge, measured as zeta potential, and the apparent acid dissociation constant (pKa) of the ionizable lipid are two of the most critical parameters. nih.govyoutube.com

Surface Charge: At physiological pH (around 7.4), LNPs are designed to have a near-neutral surface charge. mdpi.comyoutube.com This minimizes non-specific binding to blood components and reduces the rate of clearance by the mononuclear phagocyte system, thereby extending circulation time. biorxiv.org Electrophoretic Light Scattering (ELS) is used to measure this zeta potential. nih.gov

Apparent pKa: The apparent pKa of the ionizable lipid is arguably the most critical factor for successful endosomal escape. youtube.com The pKa is the pH at which the lipid is 50% protonated. For lipids like this compound, the pKa is typically engineered to be between 6.0 and 6.7. youtube.comresearchgate.net This ensures the lipid is largely neutral in the bloodstream (pH 7.4) but becomes protonated and positively charged in the acidic environment of the endosome (pH 5.0-6.5). youtube.comresearchgate.net This pH-triggered protonation leads to electrostatic interactions with negatively charged lipids in the endosomal membrane, disrupting the membrane and allowing the nucleic acid cargo to escape into the cytoplasm for translation. nih.govresearchgate.net The pKa of an LNP can be determined using fluorescent probe assays, such as the TNS (6-(p-toluidino)-2-naphthalenesulfonic acid) assay. biorxiv.org

Advanced Strategies for Targeted LNP Delivery

While many LNP formulations exhibit a natural tropism for the liver, significant research is focused on developing strategies to deliver nucleic acid therapies to other tissues and cell types. nih.govnih.gov These strategies can be broadly categorized as passive, endogenous, or active targeting. researchgate.net

Passive and Endogenous Targeting: This approach leverages the inherent physicochemical properties of the LNP to accumulate in specific tissues. researchgate.netprecigenome.com For instance, the size of the LNP can be modulated to take advantage of the fenestrated vasculature in organs like the liver or spleen. precigenome.com Furthermore, specific administration routes can be used to target certain tissues. Research has shown that LNPs containing this compound, when administered via subcutaneous injection, can effectively target draining lymph nodes. innorna.comnih.gov This makes such formulations highly suitable for vaccine applications, as it allows for efficient transfection of antigen-presenting cells (APCs) to initiate a robust immune response. innorna.com

Active Targeting: To enhance specificity for non-hepatic tissues, LNPs can be surface-modified with targeting ligands. nih.govrsc.org This active targeting strategy involves conjugating molecules such as antibodies, peptides, or aptamers to the surface of the LNP, typically attached to the distal end of the PEG-lipid. nih.gov These ligands are chosen to bind to specific receptors that are overexpressed on the surface of target cells, such as cancer cells or specific immune cells. nih.govresearchgate.net This approach increases the local concentration of the LNP at the desired site of action, potentially improving therapeutic efficacy while minimizing off-target effects. researchgate.net While specific examples of actively targeted this compound LNPs are in the research phase, the fundamental LNP platform is amenable to such modifications. nih.gov

Surface Modification with Ligands for Cell-Specific Tropism

The engineering of lipid nanoparticles (LNPs) for targeted delivery to specific cell types is a critical area of development, aiming to enhance therapeutic efficacy and minimize off-target effects. While the ionizable lipid this compound is a core component responsible for mRNA encapsulation and endosomal escape, the surface of the LNP can be functionalized with specific ligands to direct the particle to desired cells and tissues. eurekalert.orgnih.gov This strategy involves conjugating molecules, such as antibodies or small peptides, to the LNP surface that bind to unique receptors expressed on the target cells. eurekalert.orgnih.gov

Research into LNP surface modification has highlighted several strategies that could be applied to formulations containing this compound. eurekalert.org Given that LNPs formulated with this compound have been identified as highly potent for delivering mRNA to antigen-presenting cells (APCs) like bone marrow-derived dendritic cells (BMDCs) and macrophages (BMDMs), ligand-based targeting could further augment this inherent tropism. innorna.com For instance, ligands that bind to receptors such as CD11c on dendritic cells or various scavenger receptors on macrophages could be used to increase the rate and extent of LNP uptake by these key immune cells. nih.gov The conjugation of such ligands to the LNP surface provides a mechanism to improve the payload delivery of mRNA, which is particularly useful for applications like cancer vaccines where activating APCs is a primary goal. nih.govinnorna.com

The process of surface modification typically involves attaching the targeting ligand to the distal end of the PEGylated lipids within the LNP formulation. nih.gov The concentration and mole ratio of these conjugated ligands must be carefully optimized to ensure effective targeting without compromising the structural integrity or stability of the nanoparticle. nih.gov

Table 1: Potential Ligand-Receptor Pairs for Targeting Immune Cells with this compound LNPs This table is illustrative and based on general principles of nanoparticle targeting, applied to the known function of this compound.

| Targeting Ligand (Example) | Target Cell Type | Target Receptor (Example) | Potential Application for this compound LNP | Source Reference |

|---|---|---|---|---|

| Anti-CD11c antibody | Dendritic Cells (DCs) | CD11c | Enhanced delivery of cancer vaccine mRNA to DCs for antigen presentation. | nih.gov |

| Mannose | Macrophages, DCs | Mannose Receptor (CD206) | Increased uptake by APCs for stimulating immune responses. | eurekalert.org |

| Anti-CD3 antibody | T Cells | CD3 Complex | Direct transfection of T cells for CAR-T therapy applications. | eurekalert.org |

| P-D2 Peptide | Dendritic Cells (DCs) | N/A | Improved translocation of LNPs to lymph nodes for immune activation. | nih.gov |

Impact of PEGylation on Systemic Biodistribution and Immunogenicity

Lipid nanoparticle formulations, including those utilizing the ionizable lipid this compound, are typically composed of four main components: the ionizable lipid, a helper phospholipid, cholesterol, and a polyethylene glycol (PEG)-conjugated lipid. nih.govnih.govbiochempeg.com The inclusion of a PEGylated lipid, a process known as PEGylation, is crucial for the nanoparticle's performance in vivo. nih.govnih.gov PEGylation creates a hydrophilic protective layer on the surface of the LNP. nih.gov This layer serves two primary functions: it extends the circulation half-life of the LNP in the bloodstream by reducing protein adsorption (the formation of a protein corona), and it helps maintain the stability of the particle. nih.govnih.gov

The length and concentration of the PEG chains can significantly influence the biodistribution of the LNPs. eurekalert.org By preventing rapid clearance by the reticuloendothelial system (RES), primarily in the liver and spleen, PEGylation allows the LNPs more time to circulate and reach their target tissues. mdpi.combiorxiv.org However, this "stealth" property is a double-edged sword. nih.gov While beneficial for delivery, PEG itself can be immunogenic. nih.govbiorxiv.org The immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies (both IgM and IgG). nih.govbiorxiv.org

The induction of anti-PEG antibodies can have significant consequences for the therapeutic use of PEGylated LNPs. nih.govbiorxiv.org Upon subsequent administrations, pre-existing anti-PEG antibodies can bind to the LNP surface, leading to a phenomenon known as accelerated blood clearance (ABC). nih.govbiorxiv.org This process can neutralize the benefit of PEGylation, causing the LNPs to be cleared from circulation much more rapidly and limiting their efficacy. nih.govbiorxiv.org Studies have shown that the level of anti-PEG antibody production can be dose-dependent, and repeated injections of PEGylated LNPs can boost this immune response. biorxiv.orgbiorxiv.org Therefore, the design of LNP formulations, including those with this compound, must carefully balance the need for prolonged circulation with the potential for inducing anti-PEG immunity. nih.govbiorxiv.org

Table 2: Dual Impact of PEGylation on LNP Formulations

| Aspect | Positive Effects (Benefits) | Negative Effects (Drawbacks) | Source Reference |

|---|---|---|---|

| Systemic Circulation | Extends the blood circulation time of the LNP. | Prior exposure can lead to Accelerated Blood Clearance (ABC) upon subsequent doses. | nih.govmdpi.combiorxiv.org |

| Biodistribution | Reduces nonspecific uptake by the reticuloendothelial system (RES), allowing for better tissue penetration. | Anti-PEG antibodies can promote sequestration and clearance, altering the intended biodistribution. | nih.govmdpi.combiorxiv.org |

| Immunogenicity | The "stealth" layer can reduce interactions with immune cells, lowering certain innate immune responses. | PEG itself is immunogenic and can induce anti-PEG IgM and IgG antibodies, potentially limiting therapeutic efficacy. | nih.govbiorxiv.orgbiorxiv.org |

| Stability | Increases the colloidal stability of the nanoparticle formulation, preventing aggregation. | The formation of a protein corona, although reduced, is still a factor and can be influenced by anti-PEG antibodies. | nih.govnih.gov |

Preclinical Research Applications of A2 Iso5 2dc18 in Therapeutic Nucleic Acid Delivery

Efficacy as an mRNA Delivery Platform

A2-Iso5-2DC18 is a key constituent of advanced LNP formulations designed to overcome the inherent instability and delivery challenges of mRNA. encyclopedia.pubspringernature.com LNPs formulated with this compound protect the mRNA from degradation by nucleases in the bloodstream and facilitate its entry into cells. encyclopedia.pubnih.gov The ionizable nature of this compound is crucial; at a low pH within the endosome, the lipid becomes protonated, which is believed to promote the disruption of the endosomal membrane and allow the release of the mRNA cargo into the cytoplasm where it can be translated into protein. nih.gov

In Vitro Transfection Efficiency in Diverse Cell Types (e.g., Immune Cells, Cancer Cells)

In vitro studies have demonstrated the high transfection efficiency of LNPs containing this compound across various cell lines. innorna.com In a large-scale screening of a library of ionizable lipids, this compound was identified as one of the most potent vehicles for mRNA delivery. innorna.com Its efficacy was confirmed in multiple cell types, including human-derived cancer cells and primary mouse immune cells, which are often challenging to transfect using non-viral methods. innorna.comnih.govresearchgate.net

Specifically, research has shown that this compound-formulated LNPs delivering luciferase-encoding mRNA (mLuc) achieved high levels of protein expression in HeLa cells, mouse bone marrow-derived dendritic cells (BMDCs), and bone marrow-derived macrophages (BMDMs). innorna.com The delivery efficiency in these critical primary antigen-presenting cells (APCs) was comparable to that in the robust HeLa cell line, underscoring its potential for vaccine applications. innorna.com

Interactive Table 1: In Vitro Transfection Efficiency of this compound LNPs

| Cell Type | Description | Payload | Outcome | Reference |

|---|---|---|---|---|

| HeLa Cells | Human cervical cancer cell line | mLuc | High transfection efficiency and protein expression. | innorna.com |

| BMDCs | Mouse Bone Marrow-Derived Dendritic Cells (Primary APCs) | mLuc | Potent mRNA delivery and high protein expression, similar to HeLa. | innorna.com |

| BMDMs | Mouse Bone Marrow-Derived Macrophages (Primary APCs) | mLuc | Potent mRNA delivery and high protein expression, similar to HeLa. | innorna.com |

In Vivo Reporter Gene Expression and Antigen Production in Animal Models

The in vitro efficacy of this compound has been successfully translated into animal models. innorna.com In vivo studies confirmed that LNPs formulated with this lipid are top-performing candidates for both subcutaneous and intramuscular injections. innorna.com When LNPs carrying mLuc were administered subcutaneously to mice, significant protein expression was observed not only at the injection site but also in the draining lymph nodes, which are critical sites for initiating an immune response. innorna.com

To further validate its delivery to APCs within the lymph nodes, experiments were conducted using a reporter mouse model (Ai14) that expresses tdTomato protein upon delivery of Cre-recombinase mRNA (mCre). innorna.com Administration of this compound LNPs containing mCre resulted in the expression of the tdTomato reporter, confirming successful transfection of cells in vivo. innorna.com These findings demonstrate the capability of this compound as a platform for generating reporter gene expression and, by extension, antigen production in relevant tissues for vaccination. innorna.com

Interactive Table 2: In Vivo Reporter Gene Expression with this compound LNPs

| Animal Model | Administration Route | LNP Payload | Key Findings | Reference |

|---|---|---|---|---|

| C57BL/6 Mice | Subcutaneous | Luciferase mRNA (mLuc) | Induced protein expression at the injection site and in draining lymph nodes. | innorna.com |

| Ai14 Reporter Mice | Subcutaneous | Cre-recombinase mRNA (mCre) | Confirmed transfection of cells within lymph nodes via expression of tdTomato reporter protein. | innorna.com |

Contributions to Anti-Tumor Immunotherapy

The ability of this compound to efficiently deliver mRNA to immune cells forms the basis of its application in cancer immunotherapy. nih.govnih.gov mRNA-based cancer vaccines aim to deliver the genetic code for tumor-associated antigens, enabling the patient's own cells to produce these antigens and present them to the immune system, thereby stimulating a targeted anti-tumor response. nih.govnih.gov

Potentiation of Antigen-Specific Cytotoxic T Lymphocyte Responses in Oncological Models

A critical goal of cancer immunotherapy is the activation of cytotoxic T lymphocytes (CTLs), or CD8+ T cells, which can recognize and kill cancer cells. nih.govnih.gov The delivery of mRNA encoding tumor antigens to APCs, such as dendritic cells, is a key step in this process. nih.govnih.gov Research indicates that LNPs formulated with lipids like this compound are effective in this regard. innorna.comnih.gov By facilitating robust antigen expression in APCs, these LNPs enhance the presentation of tumor antigens, leading to the priming and expansion of antigen-specific CTLs. innorna.comnih.gov Studies with high-performing lipids, including a closely related compound, have shown that systemic administration of these LNPs leads to remarkable suppression of tumor growth and prolonged survival in preclinical tumor models, an effect attributed to a strong, induced immune response. nih.gov

Role as an Adjuvant in Experimental Vaccine Development

An adjuvant is a substance that enhances the immunogenicity of an antigen, and the inclusion of adjuvants is often necessary to elicit a potent and durable immune response, particularly with highly purified subunit or nucleic acid vaccines. iastate.edunih.govfrontiersin.org this compound functions as both a delivery system and an adjuvant. innorna.combroadpharm.com

Its adjuvant properties are primarily linked to its ability to activate innate immune pathways. encyclopedia.pubbroadpharm.com As mentioned, the lipid's structure allows it to trigger the STING pathway, a critical component of the innate immune system that detects signs of infection or cellular stress. broadpharm.com This activation leads to the maturation of APCs and the secretion of cytokines that shape the subsequent adaptive immune response. innorna.comencyclopedia.pub This dual-functionality, where the delivery vehicle itself provides immunostimulation, represents a significant advance in vaccine technology, potentially reducing the need for separate adjuvant compounds and simplifying vaccine formulation. nih.govmdpi.com

Table of Compound Names

| Abbreviation/Name | Full Name/Description |

| This compound | An ionizable lipid with a dihydroimidazole-linked head group and unsaturated lipid tails, used in LNP formulations. |

| mLuc | Messenger RNA encoding the enzyme luciferase. |

| mCre | Messenger RNA encoding Cre-recombinase. |

| tdTomato | A red fluorescent protein used as a reporter in genetic studies. |

| CD8+ T cells | Cytotoxic T Lymphocytes (CTLs), a type of immune cell that can kill cancer cells or cells infected with viruses. |

| STING | Stimulator of Interferon Genes, a protein involved in innate immunity. |

| DOPE | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885), a fusogenic helper lipid used in LNP formulations. |

| DSPC | 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569), a helper lipid used in LNP formulations. |

| Cholesterol | A sterol lipid that provides stability to LNP formulations. |

Enhancement of Adaptive Immune Responses to Encoded Antigens

This compound plays a crucial role in bridging the gap between nucleic acid delivery and the induction of a robust, antigen-specific adaptive immune response. When formulated into LNPs, this compound effectively delivers mRNA encoding specific antigens to antigen-presenting cells (APCs), such as dendritic cells and macrophages. innorna.comnih.govinvivochem.com This targeted delivery is the foundational step for initiating and shaping the subsequent adaptive immune response.

A key mechanism behind the immunogenicity of this compound is its ability to activate the stimulator of interferon genes (STING) pathway. innorna.comnih.govresearchgate.net This activation within APCs triggers the production and release of critical immune-signaling molecules, including type I interferons (IFNs) and the chemokine CXCL10. rsc.orgnih.govnih.gov This innate immune stimulation creates a microenvironment that is highly conducive to the development of a powerful adaptive response. The LNP formulation containing this compound can itself trigger the maturation of APCs, further enhancing their ability to process and present the newly synthesized antigens to T cells. nih.gov

Table 1: Immunological Outcomes of this compound LNP-mRNA Vaccination in a B16-OVA Melanoma Model

| Parameter Measured | Finding with this compound-mOVA LNP | Reference |

|---|---|---|

| Antigen-Specific CTL Response | Significantly high induction of cytotoxic T lymphocytes specific for the encoded antigen (OVA). | medchemexpress.com |

| IFN-γ Secretion | Robust production of IFN-γ, indicating a strong Th1 cell-mediated immune response. | invivochem.com |

| Antigen-Specific T Cells | Dramatic increase (20-30 fold) in systemic and tumor-infiltrating antigen-specific T cells. | invivochem.com |

| Anti-Tumor Efficacy | Dramatically diminished tumor volume and improved overall survival in mice. | invivochem.com |

Comparative Immunogenic Profiles with Other Adjuvant Systems

The adjuvant properties of this compound distinguish it from other ionizable lipids and conventional adjuvant systems. Its efficacy is intrinsically linked to its chemical structure, particularly its heterocyclic amine head group. rsc.org

A direct comparison with A12-Iso5-2DC18, a structurally similar lipid with a linear amine head group instead of a cyclic one, revealed the superiority of the A2 structure. rsc.org When used to deliver an mRNA vaccine, this compound LNPs induced a stronger antigen-specific CTL response than the A12-Iso5-2DC18 formulation. rsc.org Further analysis showed that lipids with heterocyclic amine head groups, like this compound, lead to significantly enhanced IFN-γ secretion compared to those with linear tertiary amines. rsc.org

The mechanism of immune activation by this compound also provides a point of comparison with other adjuvant systems. While many adjuvants, such as Monophosphoryl lipid A (MPL), function by activating Toll-like receptors (TLRs), this compound exerts its effect through the STING pathway. rsc.orginnorna.comnih.gov This alternative activation pathway represents a distinct strategy for stimulating the innate immune system to enhance vaccine efficacy. The activation of STING is reported to correlate with reduced disease progression and better clinical outcomes in cancer, suggesting a potent mechanism for anti-tumor immunity. innorna.com

Table 2: Comparative Profile of this compound and Other Adjuvant Systems

| Feature | This compound | A12-Iso5-2DC18 | Monophosphoryl lipid A (MPL) |

|---|---|---|---|

| Core Structure | Ionizable lipid with a heterocyclic amine head group. rsc.orgrsc.org | Ionizable lipid with a linear amine head group. rsc.org | A detoxified derivative of a lipopolysaccharide. rsc.org |

| Primary Mechanism of Action | Activates the STING signaling pathway. innorna.comnih.govrsc.org | Activates the STING signaling pathway, but less potently than A2. rsc.org | Activates the Toll-like receptor 4 (TLR4) signaling pathway. rsc.org |

| Reported Immunological Outcome | Induces stronger antigen-specific CTL response and higher IFN-γ secretion. rsc.org | Induces a weaker CTL response compared to A2. rsc.org | Enhances immune responses through TLR4-mediated signaling. rsc.org |

Analytical and Advanced Characterization Methodologies for A2 Iso5 2dc18 Research

Spectroscopic and Chromatographic Techniques for Compound Authentication and Purity

Authentication of the A2-Iso5-2DC18 compound and assessment of its purity are foundational steps. These processes rely on high-resolution spectroscopic and chromatographic methods to confirm the chemical structure and quantify any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of chemical entities at an atomic level. nih.gov For this compound, NMR analysis serves as a primary method for confirming its molecular structure. The technique relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

Two-dimensional NMR experiments, such as the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, generate a unique "fingerprint" of a molecule. nih.govbiopharminternational.com Each peak in an HSQC spectrum corresponds to a specific atom within the molecule, and its position is highly sensitive to the local chemical environment. researchgate.net Any deviation from the expected pattern can indicate structural incorrectness or the presence of conformational isomers. researchgate.net By analyzing the correlation spectra, researchers can piece together the precise connectivity and spatial arrangement of atoms, thereby verifying that the synthesized this compound matches its designed structure.

Table 1: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts for Functional Groups Relevant to this compound Structural Analysis This table illustrates the type of data obtained from NMR analysis. Actual shifts for this compound would be determined experimentally.

| Functional Group | Atom | Typical Chemical Shift (ppm) |

| Ester Carbonyl | ¹³C | 170-185 |

| Amine Headgroup | ¹³C | 30-65 |

| Alkyl Chain (CH₂)n | ¹H | 1.2-1.4 |

| Alkyl Chain (CH₃) | ¹H | 0.8-1.0 |

| Glycerol Backbone | ¹³C | 60-80 |

| Olefinic C=C | ¹H | 5.3-5.5 |

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a critical analytical technique used to determine the precise molecular weight of this compound and to analyze its fragmentation patterns. This information serves to confirm the elemental composition and identity of the compound. nih.gov Techniques such as electrospray ionization (ESI) mass spectrometry allow for the gentle ionization of molecules, enabling the measurement of the intact molecular mass with high accuracy.

The measured molecular weight is compared against the theoretical weight calculated from the chemical formula of this compound. Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (tandem MS or MS/MS), a characteristic pattern of fragment ions is produced. This fragmentation pattern provides structural information that corroborates the data from NMR spectroscopy, confirming the identity and integrity of the synthesized compound. mdpi.com

Table 2: Illustrative Mass Spectrometry Data for this compound This table presents hypothetical data to demonstrate the application of Mass Spectrometry.

| Analysis Type | Ion | m/z (mass-to-charge ratio) | Interpretation |

| Intact Mass | [M+H]⁺ | Expected Mass + 1.007 | Confirms the molecular weight of the intact this compound molecule. |

| Fragment Analysis | Fragment 1 | (Calculated) | Corresponds to the loss of a lipid tail, confirming ester linkage. |

| Fragment Analysis | Fragment 2 | (Calculated) | Corresponds to the amine-containing headgroup, confirming its structure. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of this compound and for the detection and quantification of any related impurities. ijprajournal.com The control of impurities is a critical issue in pharmaceutical manufacturing, as mandated by regulatory authorities. rroij.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). ijprajournal.com

For this compound, a reversed-phase HPLC method would typically be developed to separate the main compound from any byproducts of synthesis or degradation products. nih.gov By using a detector, such as an ultraviolet (UV) or charged aerosol detector (CAD), the amount of this compound can be accurately quantified relative to any impurities present. Impurity profiling is essential for ensuring batch-to-batch consistency and for understanding the stability of the compound under various conditions. rroij.comnih.gov

Table 3: Example of an HPLC Impurity Profile for a Batch of this compound This table is for illustrative purposes to show how HPLC data is presented.

| Peak Identity | Retention Time (min) | Area % | Specification |

| Impurity A | 4.5 | 0.08 | ≤ 0.10% |

| Impurity B | 5.2 | 0.12 | ≤ 0.15% |

| This compound | 7.8 | 99.75 | ≥ 99.5% |

| Unidentified Impurity | 9.1 | 0.05 | ≤ 0.10% |

Advanced Imaging and Particle Characterization Techniques for LNPs

When this compound is formulated into Lipid Nanoparticles (LNPs), a different set of analytical techniques is required to characterize these complex assemblies. These methods focus on the physical attributes of the nanoparticles, which are critical for their function as delivery vehicles.

Cryogenic Electron Microscopy (Cryo-EM) is a powerful imaging technique that allows for the visualization of LNPs in their native, hydrated state. nih.gov This method involves flash-freezing a thin film of the LNP suspension, preserving the particle structure without the artifacts associated with drying or staining. researchgate.net Cryo-EM offers unparalleled resolution to directly observe individual LNP morphology, size, and lamellarity. thermofisher.com

Unlike bulk measurement techniques that provide an average view of the sample, Cryo-EM provides direct images of single particles, revealing population heterogeneity. nih.govthermofisher.com This is crucial for understanding the impact of components like this compound on the final LNP structure. Researchers can identify key quality attributes, such as the presence of a dense core, multilamellar structures, or surface irregularities, which can influence the stability and efficacy of the formulation. thermofisher.comatem.bio

Nanoparticle Tracking Analysis (NTA) is a high-resolution method used to determine the size distribution and concentration of LNPs formulated with this compound. malvernpanalytical.comufl.edu The technique operates by visualizing and tracking the Brownian motion of individual nanoparticles in a liquid sample. malvernpanalytical.com A laser illuminates the particles, and a camera captures their movement. The NTA software then calculates the hydrodynamic diameter of each particle based on its diffusion speed using the Stokes-Einstein equation. malvernpanalytical.com

NTA is particularly valuable for characterizing polydisperse samples, as it provides a number-based distribution, offering a more detailed picture than intensity-based methods like Dynamic Light Scattering (DLS). malvernpanalytical.com It can resolve different particle populations within a sample and provide an accurate count of the particle concentration. malvernpanalytical.comnih.gov These parameters are critical quality attributes for LNP-based products, as particle size and concentration can significantly impact their biological performance.

Table 4: Representative Nanoparticle Tracking Analysis (NTA) Results for this compound LNPs This table shows typical output parameters from an NTA measurement.

| Parameter | Result | Unit |

| Mean Size | 85.2 | nm |

| Mode Size | 78.9 | nm |

| SD | 25.4 | nm |

| D10 | 62.1 | nm |

| D50 (Median) | 83.5 | nm |

| D90 | 115.8 | nm |

| Particle Concentration | 1.2 x 10¹² | particles/mL |

Cellular and Immunological Assessment Assays

The evaluation of lipid nanoparticle (LNP) formulations, such as those containing the novel ionizable lipid this compound, necessitates a suite of sophisticated analytical methods to determine their efficacy in cellular and immunological contexts. These assays are critical for quantifying the delivery of genetic material, profiling the types of immune cells successfully transfected, and measuring the subsequent immunological response. The following sections detail the key methodologies employed in the research and characterization of this compound-based LNPs.

Reporter Gene Assays for Transfection Efficiency Quantification

Reporter gene assays are a cornerstone for quantifying the transfection efficiency of LNP-based delivery systems. These assays utilize genes that encode for easily detectable proteins, providing a quantitative measure of successful mRNA delivery and subsequent protein expression within target cells. In the context of this compound research, two prominent reporter systems are frequently employed: luciferase and Cre-recombinase.

Firefly luciferase (Fluc) mRNA (mLuc) is commonly encapsulated within LNPs to assess delivery efficiency. upenn.edu Upon successful transfection, the translated luciferase enzyme catalyzes a bioluminescent reaction, with the light output being directly proportional to the amount of expressed protein. This allows for a sensitive and quantitative comparison of different LNP formulations. Studies have shown that LNPs formulated with this compound are highly potent vehicles for mRNA delivery across various cell types, including HeLa cells, bone marrow-derived dendritic cells (BMDCs), and bone marrow-derived macrophages (BMDMs). upenn.edu In comparative screenings of extensive lipid libraries, this compound consistently emerges as a top-performing lipid, demonstrating superior luciferase expression compared to many other formulations. upenn.edu

Another powerful tool is the Cre-recombinase reporter system, often utilized in vivo with reporter mouse models such as the Ai14D. upenn.edu These mice carry a "loxP-STOP-loxP" cassette preceding a fluorescent protein gene (e.g., tdTomato) in the Gt(ROSA)26Sor locus. upenn.edu When LNPs containing Cre-recombinase mRNA (mCre) successfully transfect cells in these mice, the expressed Cre-recombinase excises the STOP cassette, leading to the expression of the fluorescent reporter. upenn.edunih.gov This method allows for the direct visualization and quantification of transfected cells within specific tissues and cell populations. Research has demonstrated that this compound LNPs carrying mCre can effectively transfect antigen-presenting cells (APCs) in the draining lymph nodes. upenn.edu

Table 1: Representative Reporter Gene Assay Findings for this compound LNPs

| Reporter System | Cell/System Type | Key Finding | Reference |

|---|---|---|---|

| Luciferase (mLuc) | HeLa Cells, BMDCs, BMDMs | Identified this compound as one of the most potent lipids for mRNA delivery among a large library of compounds based on high luciferase expression. | upenn.edu |

| Luciferase (mLuc) | In vivo (subcutaneous injection) | This compound loaded mLuc LNPs induced significant protein expression at the injection site and in draining lymph nodes. | upenn.edu |

| Cre-recombinase (mCre) | Ai14D Reporter Mouse | Demonstrated successful transfection of central antigen-presenting cells, including macrophages and dendritic cells, within lymph nodes. | upenn.edu |

Flow Cytometry for Phenotypic and Functional Analysis of Immune Cell Subsets

Flow cytometry is an indispensable technique for the detailed analysis of immune cell populations transfected by this compound LNPs. This method allows for the simultaneous measurement of multiple physical and fluorescent characteristics of individual cells suspended in a fluid stream. By using fluorophore-conjugated antibodies against specific cell surface markers (e.g., CD11c for dendritic cells, CD11b for macrophages/monocytes), researchers can dissect complex cell mixtures, such as those found in lymph nodes or tumors, to identify and quantify the specific immune cell subsets that have been successfully transfected. upenn.edunih.gov

In studies utilizing the Cre-recombinase reporter mouse model, flow cytometry is used to quantify the percentage of tdTomato-positive cells within various immune cell gates. upenn.edu For instance, following administration of this compound LNPs containing mCre, analysis of draining lymph nodes has revealed transfection in key antigen-presenting cells. mst.edu This phenotypic analysis is crucial for understanding the mechanism of action of LNP-based vaccines, as the type of cell targeted can significantly influence the nature and strength of the resulting immune response.

Beyond just identifying transfected cells, flow cytometry can also assess their functional state by measuring the expression of activation markers (e.g., CD80, CD86), which are critical for initiating an adaptive immune response. nih.gov The activation state of dendritic cells and other APCs following LNP uptake can be quantified by the mean fluorescence intensity (MFI) of these markers. escholarship.org

Table 2: Flow Cytometry Analysis of Immune Cell Transfection by this compound LNPs in a Reporter Mouse Model

| Immune Cell Subset (Marker) | Organ/Tissue | Percentage of tdTomato+ Cells (Post-mCre LNP) | Reference |

|---|---|---|---|

| Macrophages/Monocytes (CD11b+) | Draining Lymph Nodes | ~15% | mst.edu |

| Dendritic Cells (CD11c+) | Draining Lymph Nodes | ~14% | mst.edu |

| Leukocytes (CD45+) | Draining Lymph Nodes | <3% | mst.edu |

| Neutrophils | Draining Lymph Nodes | <3% | mst.edu |

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine and Antibody Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In the research of this compound, ELISA is a critical tool for measuring the immunological outcomes following the administration of LNP-formulated mRNA vaccines.

A key application of ELISA in this context is the quantification of cytokines, which are signaling proteins that mediate and regulate immunity and inflammation. The secretion of specific cytokines by immune cells is a hallmark of a successful vaccine response. For example, after immunizing mice with this compound LNPs containing an mRNA antigen (e.g., ovalbumin or mOVA), splenocytes can be isolated and re-stimulated with the antigen in vitro. The supernatant is then collected and analyzed by ELISA to measure the concentration of secreted cytokines. nih.gov Research has shown that vaccination with this compound mOVA LNPs leads to a robust secretion of Interferon-gamma (IFN-γ), a key cytokine indicative of a Th1-biased cellular immune response, which is crucial for anti-tumor and anti-viral immunity. nih.gov Comparative studies have highlighted that heterocyclic lipids like this compound significantly enhance IFN-γ secretion compared to linear tertiary amine lipids.

ELISA is also employed to quantify the production of antigen-specific antibodies in the serum of vaccinated animals, providing a measure of the humoral immune response.

Table 3: Representative ELISA Findings for this compound LNP-based Vaccines

| Analyte | Sample Type | Key Finding | Reference |

|---|---|---|---|

| Interferon-gamma (IFN-γ) | Supernatant of stimulated splenocytes | This compound mOVA LNPs induce robust IFN-γ secretion, indicating a strong antigen-specific cytotoxic T lymphocyte (CTL) response. | nih.gov |

| Interferon-gamma (IFN-γ) | Supernatant of stimulated splenocytes | Heterocyclic lipids like this compound significantly enhance IFN-γ secretion compared to other lipid structures. | |

| Antigen-Specific IgG | Serum | Used to detect and quantify the IgG immune response elicited by various antigens delivered via LNP formulations. |

Future Research Directions and Unexplored Frontiers of A2 Iso5 2dc18

Elucidation of Remaining Mechanistic Complexities in STING Activation and Downstream Signaling

Research has demonstrated that lipid nanoparticles (LNPs) formulated with A2-Iso5-2DC18 activate the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. nih.govnih.gov This activation is a key feature that distinguishes it from other lipids and contributes to its adjuvant effect in vaccines. rsc.org The activation by its heterocyclic head group leads to the maturation of antigen-presenting cells (APCs), robust T-cell responses, and the secretion of cytokines such as IFN-γ and CXCL10, which together enhance anti-tumor immunity. nih.govrsc.orgnih.gov

However, the precise molecular interactions governing this process are not yet fully understood. A primary area for future investigation is the exact mechanism by which this compound or the LNP it forms engages the STING pathway. It is known that this activation occurs largely independently of Toll-like receptors (TLRs), but the direct binding dynamics to STING or other intermediary proteins require further clarification. nih.govresearchgate.net Studies have indicated that the T-cell response is only partially dependent on the upstream sensor cGAS, suggesting that alternative activation mechanisms may be at play. researchgate.net

Future research should aim to:

Identify the direct molecular binding partner(s) of this compound within the STING signaling cascade.

Map the complete downstream signaling network activated by this compound-LNPs beyond the initial cytokine secretion, to understand the full breadth of the induced immune response.

Investigate the potential for differential pathway activation in various cell types (e.g., dendritic cells, macrophages) to better predict and control immunological outcomes.

Design and Synthesis of Next-Generation Analogues with Tuned Immunomodulatory Properties

The discovery of this compound resulted from the high-throughput screening of a large combinatorial library of lipid-like molecules, synthesized via a three-component reaction of an amine, an isocyanide, and a ketone. nih.govresearchgate.net This approach highlights a powerful method for discovering novel functional materials. The superior performance of this compound, particularly when compared to its linear amine analogue A12-Iso5-2DC18, underscores the critical role of the heterocyclic amine head group in driving a more potent cytotoxic T lymphocyte response. rsc.org

This provides a clear rationale for the design and synthesis of next-generation analogues with finely tuned properties. By systematically modifying the three core components—the amine head, the linker, and the hydrophobic tails—researchers can explore how structural changes impact function. rsc.org The goal is to develop new lipids with enhanced delivery efficiency, improved safety profiles, and tailored immunomodulatory effects, such as biasing the immune response towards a specific T-cell phenotype or achieving tissue-specific targeting. nih.govnih.govrsc.org

Key research objectives include:

Synthesizing new libraries of this compound analogues with diverse heterocyclic head groups and linker chemistries.

Developing lipids that can be "tuned" to either maximize the STING-mediated adjuvant effect for vaccines or minimize it for therapies where immunogenicity is undesirable, such as protein replacement or certain gene therapies.

Integration with Emerging Gene Editing Technologies and Other Therapeutic Modalities

To date, this compound has been predominantly studied in the context of mRNA vaccines for cancer immunotherapy, where it is used to deliver antigens for diseases like melanoma and human papillomavirus (HPV)-related cancers. nih.govijbs.com However, its proven efficacy as an mRNA delivery vehicle opens the door to its integration with other advanced therapeutic platforms.

The field of gene editing, particularly CRISPR-Cas systems, relies heavily on efficient delivery of its components (e.g., Cas9 mRNA and single-guide RNA) into target cells. nih.govkinampark.com LNPs are a leading platform for in vivo gene editing, and a potent delivery vehicle like this compound is a prime candidate for this application. nih.govfrontiersin.org Its ability to efficiently transfect cells could translate to higher gene-editing efficiency. nih.gov

Furthermore, the immunomodulatory properties of this compound make it an attractive component for combination therapies. nih.gov For instance, an mRNA vaccine delivered by this compound could be combined with immune checkpoint inhibitors (e.g., anti-PD-1 antibodies) to create a synergistic anti-tumor effect, simultaneously priming an immune response and removing the brakes that tumors place on it. researchgate.netijbs.com

Future directions in this area involve:

Formulating and testing this compound LNPs for the co-delivery of Cas9 mRNA and guide RNA to evaluate its efficacy in in vivo gene editing models.

Conducting preclinical studies that combine this compound-based mRNA vaccines with other immunotherapies to assess synergistic effects and potential for overcoming treatment resistance.

Exploring its use for delivering self-amplifying RNA (saRNA), which could lower the required dose and prolong therapeutic effects.

Development of Predictive Models for Structure-Activity Relationships in Ionizable Lipids

The traditional method of discovering new lipids through extensive experimental screening is both time-consuming and costly. nih.govscienceopen.com The future of lipid design lies in the development of robust predictive models based on structure-activity relationships (SAR). acs.orgnih.gov By understanding how specific chemical features of an ionizable lipid like this compound correlate with its performance, researchers can rationally design new molecules with a higher probability of success. nih.govnih.gov